Topological Polar Surface Area (TPSA) Differentiates Meta-Fluoro Isomer from Ortho-Fluoro Analog
The 5-(3-fluorophenyl) isomer exhibits a significantly larger Topological Polar Surface Area (TPSA) compared to its ortho-fluoro counterpart. This is a critical parameter for predicting oral bioavailability and blood-brain barrier penetration [1]. The meta-substituted compound has a TPSA of 45.3 Ų, which is more than double the 17.07 Ų measured for the ortho-fluoro isomer . This difference suggests that the 3-fluoro isomer will have substantially lower membrane permeability in passive diffusion models, a key consideration for designing peripherally restricted agents or for tuning ADME properties.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 45.3 Ų |
| Comparator Or Baseline | 5-(2-Fluorophenyl)thiophene-2-carbaldehyde (CAS 886508-80-1): 17.07 Ų |
| Quantified Difference | +28.23 Ų (165% increase) |
| Conditions | In silico calculation (values as reported by commercial database vendors for both compounds). |
Why This Matters
This >2.5-fold difference in TPSA provides a quantifiable basis for selecting the 3-fluoro isomer when a lower passive membrane permeability is desired, directly impacting drug-likeness and pharmacokinetic profile design.
- [1] Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717. View Source
